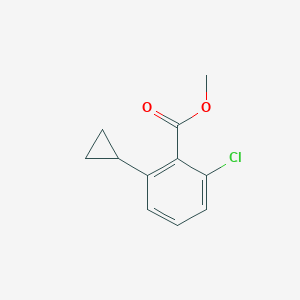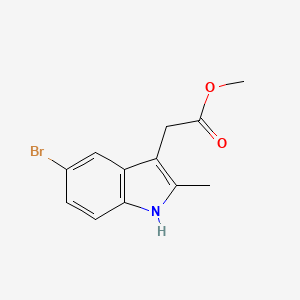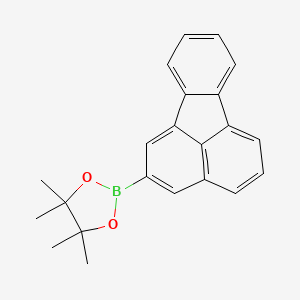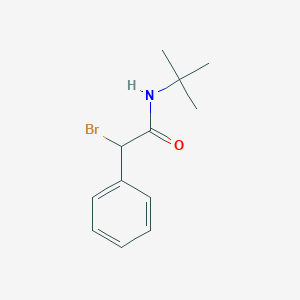
N1-(tert-butyl)-2-bromo-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(tert-butyl)-2-bromo-2-phenylacetamide is an organic compound characterized by the presence of a tert-butyl group, a bromine atom, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(tert-butyl)-2-bromo-2-phenylacetamide typically involves the reaction of tert-butylamine with 2-bromo-2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: N1-(tert-butyl)-2-bromo-2-phenylacetamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles.
Oxidation and Reduction: The phenylacetamide moiety can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylacetamide moiety.
Reduction: Reduced derivatives of the phenylacetamide moiety.
Hydrolysis: Corresponding carboxylic acid and tert-butylamine.
Scientific Research Applications
N1-(tert-butyl)-2-bromo-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-2-bromo-2-phenylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylacetamide moiety can interact with biological macromolecules, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Another compound with a tert-butyl group and a phenyl moiety, used as an oxidant in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A derivative of N-Boc piperazine, used as an intermediate in the synthesis of various organic compounds.
Uniqueness: N1-(tert-butyl)-2-bromo-2-phenylacetamide is unique due to the combination of its tert-butyl, bromine, and phenylacetamide groups. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55341-86-1 |
|---|---|
Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-N-tert-butyl-2-phenylacetamide |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15) |
InChI Key |
VXEFRBVOWZKXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


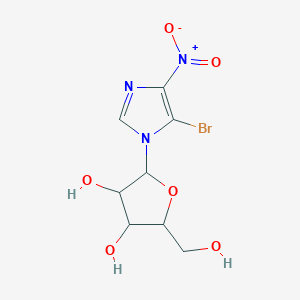

![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)

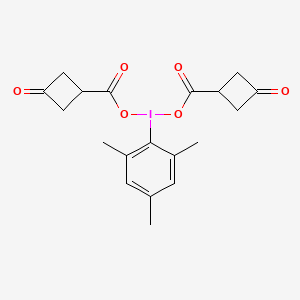
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
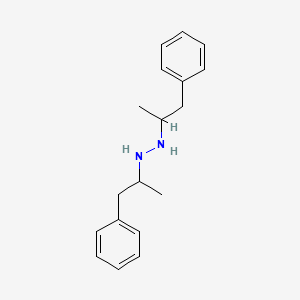
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
